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Compound Name: 1-Methyl-4-phenyl-4-piperidinol-d5
CAS No.: 1346601-71-5
Cat. No.: B125449
. J

In the landscape of modern medicinal chemistry, the 4-phenyl-4-piperidinol scaffold stands out
as a "privileged structure.” Its rigid, three-dimensional framework is a cornerstone in the design
of numerous biologically active agents, particularly those targeting the central nervous system,
including potent and selective opioid receptor modulators.[1][2][3][4] The therapeutic potential
of these compounds is vast, but their journey from discovery to clinical application is fraught
with challenges, primarily in understanding their absorption, distribution, metabolism, and
excretion (ADME) profiles.

This guide provides a comprehensive technical overview of the strategic use of stable isotope
labeling (SIL) as applied to the 4-phenyl-4-piperidinol core. Stable isotopes, such as deuterium
(3H or D), carbon-13 (33C), and nitrogen-15 (*°N), are non-radioactive variants of elements that
possess additional neutrons.[5] While chemically identical to their lighter counterparts, their
increased mass makes them readily distinguishable by mass spectrometry (MS), providing a
powerful tool for researchers.[6] We will explore the rationale, synthesis, bioanalysis, and key
applications of these labeled analogs, offering field-proven insights for researchers, scientists,
and drug development professionals.

PART 1: The Scientific Rationale for Isotopic
Labeling

The deliberate introduction of a stable isotope into a 4-phenyl-4-piperidinol analog is not merely
an academic exercise; it is a strategic decision rooted in two fundamental principles that
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directly address critical challenges in drug development.

The Kinetic Isotope Effect (KIE): Modulating Metabolic
Fate

Drug metabolism, primarily mediated by the cytochrome P450 (CYP450) family of enzymes in
the liver, is often the primary route of clearance for many xenobiotics.[7][8][9] These enzymes
frequently catalyze the oxidation of C-H bonds to introduce hydrophilicity and facilitate
excretion. The rate-limiting step of this process is often the cleavage of the C-H bond.

By replacing a hydrogen atom with a deuterium atom at a metabolically vulnerable position, we
introduce a stronger C-D bond. The C-D bond is approximately 6-10 times stronger than a C-H
bond due to its lower zero-point vibrational energy.[10] Consequently, CYP450 enzymes
require more energy to break this bond, leading to a significantly slower rate of metabolism.
This phenomenon is known as the Kinetic Isotope Effect (KIE).[11][12]

Strategically deuterating a 4-phenyl-4-piperidinol analog can:

o Enhance Metabolic Stability: Reduce the rate of metabolic clearance, potentially increasing
the drug's half-life and exposure.[11][13]

» Alter Metabolic Pathways: Slowing down one metabolic route can shunt the metabolism
towards alternative pathways, which can be advantageous if the primary route produces
toxic or inactive metabolites.[11][12]

o Improve Pharmacokinetic Profiles: A longer half-life may allow for less frequent dosing and a
more stable therapeutic window.
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Caption: The Kinetic Isotope Effect slows enzymatic C-H bond cleavage.

The Perfect Internal Standard: Isotope Dilution Mass
Spectrometry

Quantitative bioanalysis—accurately measuring drug concentrations in biological matrices like
plasma or urine—is the bedrock of pharmacokinetics.[14] The "gold standard" for this is isotope
dilution mass spectrometry, which relies on a stable isotope-labeled version of the analyte as
an internal standard (1S).[6][15]

An SIL analog is the ideal IS because it:
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Is Chemically Identical: It behaves exactly like the unlabeled analyte during sample
extraction, chromatography, and ionization, correcting for any sample loss or matrix effects.

[5]

Is Mass-Distinct: It is easily differentiated from the analyte by the mass spectrometer,
allowing for precise and accurate ratiometric quantification.

This approach eliminates the variability and potential inaccuracies associated with using a

structurally different molecule as an internal standard.

PART 2: Synthesis of Stable Isotope Labeled 4-
Phenyl-4-Piperidinol Analogs

The incorporation of stable isotopes can be achieved through various synthetic strategies. For

the 4-phenyl-4-piperidinol scaffold, deuteration is the most common approach due to the wide

availability of deuterated reagents.

Key Synthetic Strategies

Reductive Deuteration: This involves the reduction of a suitable precursor, such as a pyridine
or tetrahydropyridine, using a deuterium source. Common reagents include deuterium gas
(D2) with a catalyst (e.g., Pd/C) or deuterated reducing agents like sodium borodeuteride
(NaBDa) or lithium aluminum deuteride (LiAID4).[10][16][17]

Hydrogen-Deuterium (H/D) Exchange: In some cases, protons on the piperidine ring can be
exchanged for deuterium by treatment with deuterated acids or bases in a deuterated
solvent (e.g., D20). This method's regioselectivity can be challenging to control.

De Novo Synthesis with Labeled Building Blocks: A highly controlled but often more lengthy
approach involves building the piperidine ring from smaller, commercially available
deuterated starting materials, such as deuterated formaldehyde in a Mannich condensation.
[16][17]

Caption: A common synthetic route to deuterated piperidinols.
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Representative Experimental Protocol: Synthesis of
d4-4-Phenyl-4-piperidinol

This protocol is a representative example based on established chemical transformations for
piperidine synthesis and deuteration.[2][16][18] Note: All operations should be performed by
trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Reductive Deuteration of Pyridine-ds

To a solution of pyridine-ds (1.0 eq) in deuterated acetic acid (CH3COOD), add platinum(1V)
oxide (0.05 eq).

» Place the reaction vessel in a high-pressure reactor and purge with nitrogen gas, followed by
deuterium gas (Dz2).

o Pressurize the reactor with D2 gas (approx. 50 psi) and stir vigorously at room temperature
for 24-48 hours.

¢ Monitor the reaction by GC-MS until the starting material is consumed.

o Carefully vent the reactor, and filter the reaction mixture through a pad of Celite to remove
the catalyst.

» Basify the filtrate with a cold aqueous solution of NaOH to pH > 12 and extract the product
with dichloromethane.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to yield piperidine-do.

Step 2: Oxidation to Piperidone-ds
 Dissolve the piperidine-ds (1.0 eq) in an appropriate solvent like dichloromethane.

e Add a suitable oxidizing agent, such as ruthenium(lll) chloride (RuCls) with an oxidant like
periodic acid, and stir at room temperature.

e Monitor the reaction by TLC or LC-MS.
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e Upon completion, quench the reaction and perform an aqueous workup to isolate the crude
4-piperidone-ds.

 Purify the product by column chromatography.

Step 3: Grignard Addition

In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), place a
solution of the purified 4-piperidone-ds (1.0 eq) in anhydrous tetrahydrofuran (THF).

e Cool the solution to 0°C in an ice bath.
e Slowly add a solution of phenylmagnesium bromide (1.1 eq) in THF dropwise via a syringe.
» Allow the reaction to warm to room temperature and stir for 2-4 hours.

o Carefully quench the reaction by the slow addition of a saturated agueous solution of
ammonium chloride.

o Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over
anhydrous sodium sulfate, and concentrate.

 Purify the final product, ds-4-phenyl-4-piperidinol, by flash column chromatography or
recrystallization.

Isotopic Purity and Mass Shift

The success of the synthesis is determined by the isotopic purity and the resulting mass shift,
which is critical for its use in MS-based assays.

© 2026 BenchChem. All rights reserved. 6/18 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Isotopic Label

Number of Deuterium

Theoretical Mass Increase

Atoms (Da)
do-Analog 0 0.0
di-Analog 1 ~1.006
d2-Analog 2 ~2.012
da-Analog 4 ~4.025
ds-Analog 8 ~8.050

PART 3: Bioanalytical Methodology and Validation

The quantification of a 4-phenyl-4-piperidinol analog and its labeled internal standard from a

complex biological matrix requires a robust and validated bioanalytical method.
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Sample Preparation

[Plasma Sample] Fig 3. Bioanalytical Workflow for Quantitation.
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Caption: From biological matrix to quantitative data.
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Protocol: Sample Extraction from Human Plasma

This protocol describes a common protein precipitation (PPT) method.[19][20]

Aliquot 50 pL of human plasma into a 1.5 mL microcentrifuge tube.

Add 10 pL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g.,
da-4-phenyl-4-piperidinol at 100 ng/mL in methanol).

Vortex briefly to mix.

Add 200 pL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma
proteins.

Vortex vigorously for 1 minute.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Carefully transfer the supernatant to a clean tube or a 96-well plate.
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Reconstitute the residue in 100 pL of the mobile phase starting condition (e.g., 95:5
Water:Acetonitrile with 0.1% Formic Acid).

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

Protocol: Representative LC-MS/MS Conditions

LC System: UPLC system (e.g., Waters Acquity, Shimadzu Nexera).

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 yum particle size).
Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.4 mL/min.

© 2026 BenchChem. All rights reserved. 9/18 Tech Support


https://www.biotech-asia.org/vol19no1/recent-upgradation-in-bioanalytical-studies/
https://www.mdpi.com/1424-8247/17/3/403
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B
and re-equilibrate.

e MS System: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Thermo).
« lonization: Electrospray lonization (ESI), Positive Mode.
o Detection: Multiple Reaction Monitoring (MRM).
o Analyte Transition (Hypothetical): Q1: 178.2 m/z —» Q3: 160.2 m/z (loss of Hz20).

o SIL-IS Transition (ds-Analog): Q1: 182.2 m/z - Q3: 162.2 m/z (loss of D20).

Method Validation

Before a bioanalytical method can be used for sample analysis in regulated studies, it must be
fully validated according to guidelines from regulatory bodies like the FDA.[21][22]
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Validation Parameter Description & Acceptance Criteria

The ability to differentiate the analyte from other
D components. No significant interfering peaks at
electivity o _
the retention time of the analyte or IS in blank

matrix.[21]

A minimum of six non-zero standards. The curve
Calibration Curve should have a correlation coefficient (r2) of =
0.99.[21]

The lowest concentration on the curve that can
Lower Limit of Quantification (LLOQ) be measured with acceptable precision (< 20%)
and accuracy (within £ 20%).[22]

Measured at LLOQ and at least three other QC
levels (Low, Mid, High). Accuracy should be

Accuracy & Precision within £ 15% of nominal (£ 20% at LLOQ).
Precision (%CV) should be < 15% (< 20% at
LLOQ).[22]

The extraction efficiency of the method. Should
Recovery be consistent and reproducible across QC

levels.

Analyte stability must be demonstrated under
Stability various conditions: bench-top, freeze-thaw

cycles, and long-term storage.[21]

PART 4: Core Applications in Drug Development

The use of stable isotope-labeled 4-phenyl-4-piperidinol analogs provides critical data that
informs go/no-go decisions throughout the drug development pipeline.

Definitive Pharmacokinetic & Metabolism Studies

A powerful technique involves administering a "cocktail" or mixture of the labeled and unlabeled
drug to subjects. By analyzing the ratio of labeled to unlabeled compound and their respective
metabolites over time, researchers can:
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» Determine Absolute Bioavailability: By giving an oral dose of the unlabeled drug and an
intravenous dose of the labeled drug simultaneously, one can calculate absolute
bioavailability in a single experiment, reducing inter-subject variability.

o Characterize Metabolite Profiles: The unique isotopic signature of the labeled compound
allows for the rapid and unambiguous identification of all drug-related metabolites in a
complex biological sample, distinguishing them from endogenous noise.[5]

Probing Drug-Drug Interactions

Understanding a drug's potential to inhibit or induce CYP450 enzymes is a regulatory
requirement. SIL compounds are used in phenotyping studies to determine which CYP
enzymes are responsible for metabolizing a 4-phenyl-4-piperidinol analog. This is crucial for
predicting potential drug-drug interactions with co-administered medications.[23][24]

Positron Emission Tomography (PET) Imaging

While this guide focuses on stable isotopes, it is important to note that the 4-phenyl-4-
piperidinol scaffold is also amenable to labeling with positron-emitting radioisotopes like
fluorine-18 (*8F) or carbon-11 (*1C).[25][26] PET imaging is a non-invasive technique that
allows for the real-time visualization and quantification of drug-target engagement in the brain.
[27][28] A 8F-labeled 4-phenyl-4-piperidinol analog could be used in preclinical and clinical
studies to:

o Confirm the drug crosses the blood-brain barrier.
o Measure receptor occupancy at its target (e.g., the mu-opioid receptor).

 Inform dose selection for later-stage clinical trials.

Conclusion

Stable isotope-labeled 4-phenyl-4-piperidinol analogs are indispensable tools in the modern
drug development toolkit. Their application extends far beyond simple tracing. Through the
strategic use of the kinetic isotope effect, they offer a pathway to engineer molecules with
improved metabolic profiles. As the ultimate internal standards, they provide the analytical rigor
required for accurate pharmacokinetic and bioanalytical measurements. By enabling definitive
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metabolism studies and informing dose-finding strategies, these precisely crafted molecules
de-risk the development process, accelerating the translation of promising therapeutic
candidates from the laboratory to the clinic.

References

o Analytical Considerations of Stable Isotope Labelling in Lipidomics. (2018). MDPI. Retrieved
from [Link]

e The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory.
(2026). Spectroscopy Online. Retrieved from [Link]

» Stable isotope labelling methods in mass spectrometry-based quantitative proteomics.
(2015). PubMed. Retrieved from [Link]

e Approach to the synthesis of deuterium labeled piperidine type phenothiazine antipsychotic
agents. (2025). INIS-IAEA. Retrieved from [Link]

e How can we get stable isotope labeled compounds as internal standards for research with
mass spectrometry? (2014). ResearchGate. Retrieved from [Link]

« Isotopic labelling analysis using single cell mass spectrometry. (2025). RSC Publishing.
Retrieved from [Link]

» Designing chemical systems for precision deuteration of medicinal building blocks. (n.d.).
Nature Communications. Retrieved from [Link]

» Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. (2004).
PubMed. Retrieved from [Link]

e A Facile Synthesis for Novel Loperamide Analogs as Potential p Opioid Receptor Agonists.
(2012). MDPI. Retrieved from [Link]

» Designing chemical systems for precision deuteration of medicinal building blocks. (2024).
PMC. Retrieved from [Link]

e QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network
method. (2006). PubMed. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 13/18 Tech Support


https://www.mdpi.com/2218-1989/8/4/77
https://www.spectroscopyonline.com/view/the-role-of-naturally-occurring-stable-isotopes-in-mass-spectrometry-part-i-the-theory
https://pubmed.ncbi.nlm.nih.gov/26358421/
https://inis.iaea.org/search/search.aspx?orig_q=RN:27034789
https://www.researchgate.net/post/How_can_we_get_stable_isotope_labeled_compounds_as_internal_standards_for_research_with_mass_spectrometry
https://pubs.rsc.org/en/content/articlelanding/2025/sc/d5sc02148k
https://www.nature.com/articles/s41467-024-52219-4
https://pubmed.ncbi.nlm.nih.gov/15474811/
https://www.mdpi.com/1420-3049/17/12/14287
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11446051/
https://pubmed.ncbi.nlm.nih.gov/16403590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Preparation of deuterated piperidine inhibitors of janus kinase 3. (n.d.). Google Patents.

Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for
ol receptor imaging. (2016). PubMed. Retrieved from [Link]

4-Phenyl piperidine derived mu opioid receptor antagonists. (n.d.). ResearchGate. Retrieved
from [Link]

Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. (2025).
ResearchGate. Retrieved from [Link]

Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
(2018). University of California, Santa Barbara. Retrieved from [Link]

Deuteration in Medicinal Chemistry: A Tool for the Enhancement of Drug's Metabolic Profile.
(2017). Juniper Publishers. Retrieved from [Link]

Hepatic Drug Metabolism and Cytochrome P450. (2023). OpenAnesthesia. Retrieved from
[Link]

Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated
Pyridines. (2022). BioTools. Retrieved from [Link]

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis
Activity. (n.d.). PMC - PubMed Central. Retrieved from [Link]

Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands.
(2005). PubMed. Retrieved from [Link]

The Role of CYP450 Enzymes in Drug Metabolism. (n.d.). Metabolon. Retrieved from [Link]

Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil
Analogues. (n.d.). University of Cape Town. Retrieved from [Link]

Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating
Factor 1 Receptor. (n.d.). PMC. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 14 /18 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27277387/
https://www.researchgate.net/figure/4-Phenyl-piperidine-derived-mu-opioid-receptor-antagonists_fig2_282585250
https://www.researchgate.net/publication/8118330_Design_and_Synthesis_of_4-Phenyl_Piperidine_Compounds_Targeting_the_Mu_Receptor
https://chem.ucsb.edu/sites/default/files/group_seminars/2018-10-18-Kai%20Yu-Literature%20Seminar.pdf
https://juniperpublishers.com/jojps/JOJPS.MS.ID.555581.php
https://www.openanesthesia.org/hepatic_drug_metabolism_and_cytochrome_p450/
https://pubs.acs.org/doi/10.1021/jacs.2c09267
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101569/
https://pubmed.ncbi.nlm.nih.gov/16269411/
https://www.metabolon.com/resources/blog-posts/the-role-of-cyp450-enzymes-in-drug-metabolism/
https://open.uct.ac.za/handle/11427/4652
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345244/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Role of Cytochrome P450 in drug metabolism - A basic review. (2023). PharmaTutor.
Retrieved from [Link]

Bioanalytical Method Validation: A Comprehensive Review. (2019). Journal of Applied
Pharmaceutical Science. Retrieved from [Link]

Deuterium Labeled Compounds in Drug Discovery Process. (n.d.). Heavy Water Board.
Retrieved from [Link]

Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (n.d.). ResearchGate.
Retrieved from [Link]

Bioanalytical Method Validation. (n.d.). FDA. Retrieved from [Link]

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive
Review. (2024). MDPI. Retrieved from [Link]

[18F]Fluspidine—A PET Tracer for Imaging of ol Receptors in the Central Nervous System.
(2024). MDPI. Retrieved from [Link]

Applications of Deuterium in Medicinal Chemistry. (2019). PubMed. Retrieved from [Link]

Substituted 4-phenylpiperidines, their preparation and use. (n.d.). Google Patents.

Common anesthetic used in preclinical PET imaging inhibits metabolism of the PET tracer
[FISF4AP. (n.d.). ResearchGate. Retrieved from [Link]

Role of Cytochrome P450 In Drug Metabolism. (2024). MicroDigest. Retrieved from [Link]

Scientists Expand PET Imaging Options Through Simpler Chemistry. (2020). Tech Launch
Arizona. Retrieved from [Link]

Bioanalytical method development and validation for the pharmacokinetics and
biodistribution study of pirfenidone-loaded solid lipid nanopatrticles. (n.d.). Taylor & Francis
Online. Retrieved from [Link]

Recent Upgradation in Bioanalytical Studies. (n.d.). Biosciences Biotechnology Research
Asia. Retrieved from [Link]

© 2026 BenchChem. All rights reserved. 15/18 Tech Support


https://www.pharmatutor.org/articles/role-of-cytochrome-p450-in-drug-metabolism-a-basic-review
https://japsonline.com/admin/php/uploads/2884_pdf.pdf
https://hwb.gov.in/images/27/L15%20Deuterium%20Labeled%20Compounds%20in%20Drug%20Discovery%20Process%20Vijaykumar%20Hulikal.pdf
https://www.researchgate.net/publication/44686888_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug
https://www.fda.gov/files/drugs/published/Bioanalytical-Method-Validation-Guidance-for-Industry.pdf
https://www.mdpi.com/1422-0067/25/13/7309
https://www.mdpi.com/1424-8247/17/2/164
https://pubmed.ncbi.nlm.nih.gov/30640460/
https://www.researchgate.net/publication/349479133_Common_anesthetic_used_in_preclinical_PET_imaging_inhibits_metabolism_of_the_PET_tracer_F3F4AP
https://microdigest.org/role-of-cytochrome-p450-in-drug-metabolism/
https://techlaunch.arizona.edu/news/2020/10/scientists-expand-pet-imaging-options-through-simpler-chemistry
https://www.tandfonline.com/doi/full/10.1080/02652048.2023.2291880
https://www.biotech-asia.org/vol20,no4/recent-upgradation-in-bioanalytical-studies/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

A Review of Advances in Bioanalytical Methods for the Detection and Quantification of
Olanzapine and Its Metabolites in Complex Biological Matrices. (n.d.). MDPI. Retrieved from
[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor -
PubMed [pubmed.ncbi.nim.nih.gov]

2. mdpi.com [mdpi.com]

3. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network
method - PubMed [pubmed.ncbi.nim.nih.gov]

. researchgate.net [researchgate.net]

. Analytical Considerations of Stable Isotope Labelling in Lipidomics [mdpi.com]
. spectroscopyonline.com [spectroscopyonline.com]

. openanesthesia.org [openanesthesia.org]

. pharmatutor.org [pharmatutor.org]

© 00 ~N o o b

. mdpi.com [mdpi.com]

10. researchgate.net [researchgate.net]

11. juniperpublishers.com [juniperpublishers.com]

12. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nim.nih.gov]
13. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

14. globalresearchonline.net [globalresearchonline.net]

15. researchgate.net [researchgate.net]

16. d-nb.info [d-nb.info]

17. Designing chemical systems for precision deuteration of medicinal building blocks - PMC
[pmc.ncbi.nlm.nih.gov]

© 2026 BenchChem. All rights reserved. 16/18 Tech Support


https://www.mdpi.com/1420-3049/28/19/6868
https://www.benchchem.com/product/b125449?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15454210/
https://pubmed.ncbi.nlm.nih.gov/15454210/
https://www.mdpi.com/1420-3049/17/12/14288
https://pubmed.ncbi.nlm.nih.gov/16403590/
https://pubmed.ncbi.nlm.nih.gov/16403590/
https://www.researchgate.net/publication/8261591_Design_and_Synthesis_of_4-Phenyl_Piperidine_Compounds_Targeting_the_Mu_Receptor
https://www.mdpi.com/2218-273X/8/4/151
https://www.spectroscopyonline.com/view/role-naturally-occurring-stable-isotopes-mass-spectrometry-part-i-theory
https://www.openanesthesia.org/keywords/hepatic-drug-metabolism-and-cytochrome-p450/
https://www.pharmatutor.org/articles/the-role-of-cytochrome-p450-in-drug-metabolism-a-basic-review
https://www.mdpi.com/2227-9059/12/7/1467
https://www.researchgate.net/publication/259112171_Using_Deuterium_in_Drug_Discovery_Leaving_the_Label_in_the_Drug
https://juniperpublishers.com/gjpps/GJPPS.MS.ID.555566.php
https://pubmed.ncbi.nlm.nih.gov/30640460/
https://labs.chem.ucsb.edu/zakarian/armen/ky_applications-of-deuteriu.pdf
https://globalresearchonline.net/journalcontents/v56-1/09.pdf
https://www.researchgate.net/post/How_can_we_get_stable_isotope_labeled_compounds_as_internal_standards_for_research_with_mass_spectrometry
https://d-nb.info/1351512404/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC11442640/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11442640/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e 18. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

e 19. Recent Upgradation in Bioanalytical Studies — Biosciences Biotechnology Research Asia
[biotech-asia.org]

e 20. A Review of Advances in Bioanalytical Methods for the Detection and Quantification of
Olanzapine and Its Metabolites in Complex Biological Matrices [mdpi.com]

e 21. academy.gmp-compliance.org [academy.gmp-compliance.org]
e 22. japsonline.com [japsonline.com]
e 23. metabolon.com [metabolon.com]
e 24. microdigest.net [microdigest.net]

e 25. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand
for o1 receptor imaging - PubMed [pubmed.ncbi.nim.nih.gov]

e 26. Synthesis and initial PET imaging of new potential dopamine D3 receptor radioligands
(E)-4,3,2-[11C]methoxy-N-4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl-cinnamoylamides -
PubMed [pubmed.ncbi.nim.nih.gov]

e 27. mdpi.com [mdpi.com]

e 28. Scientists Expand PET Imaging Options Through Simpler Chemistry | Tech Launch
Arizona [techlaunch.arizona.edu]

¢ To cite this document: BenchChem. [Introduction: The Convergence of a Privileged Scaffold
and a Precision Tool]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125449#stable-isotope-labeled-4-phenyl-4-
piperidinol-analog]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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